N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide
Description
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide is a thiazole-based small molecule characterized by a benzamide backbone substituted with a nitro group at the ortho position and a 3-methylbenzyl moiety attached to the thiazole ring. The compound’s molecular formula is C₁₈H₁₅N₃O₃S, with a monoisotopic mass of 353.0834 g/mol (inferred from structural analogs in ). Its structure combines a thiazole heterocycle, known for diverse biological activities, with a nitrobenzamide group that may enhance electron-deficient interactions in binding pockets.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-5-4-6-13(9-12)10-14-11-19-18(25-14)20-17(22)15-7-2-3-8-16(15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVKIFSBGYYECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group is then introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The nitro group is usually introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Coupling Reactions: The benzamide group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles like halogens, acids.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various substituted thiazole derivatives .
Scientific Research Applications
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Varying Benzyl Substituents
The positional isomerism of the methyl group on the benzyl substituent significantly impacts biological activity. For example:
- N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (): This para-methyl analog shares the same molecular formula (C₁₈H₁₅N₃O₃S ) but exhibits distinct physicochemical properties due to the methyl group’s para orientation. The para-substitution may enhance steric accessibility for target binding compared to the meta isomer.
- N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (): Introducing electron-withdrawing chlorine atoms increases molecular weight (C₁₇H₁₁Cl₂N₃O₃S ) and likely improves binding to hydrophobic pockets in enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .
Table 1: Structural and Physicochemical Comparisons
Antimicrobial Thiazole-Benzamide Derivatives
Compounds with triazole or benzothiazole extensions demonstrate enhanced antimicrobial activity:
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (): This derivative incorporates a triazole ring and methoxybenzothiazole group, achieving MIC values <10 µg/mL against E. coli and fungal strains. The triazole moiety improves solubility and hydrogen-bonding capacity .
- N-[5-(4-Bromophenyl)methyl]-1,3-thiazol-2-yl}-2-(3-methylphenoxy)acetamide (): Substituting nitrobenzamide with phenoxyacetamide reduces electron deficiency but maintains antimicrobial efficacy, suggesting flexibility in scaffold design .
Table 2: Antimicrobial Activity of Selected Analogs
Enzyme Inhibitors and Computational Insights
- Thiazolides against SARS-CoV-2 Main Protease (): Analogs like N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide showed stable binding in MD simulations, suggesting nitrobenzamide-thiazole compounds may target viral proteases via hydrogen bonding and hydrophobic interactions .
- Nitazoxanide Derivatives (): The nitro group’s ortho position in nitazoxanide analogs is critical for inhibiting PFOR enzymes in anaerobic pathogens, a feature shared with the target compound .
Key SAR Observations :
Nitro Group Position : Ortho-nitro substitution enhances electron-withdrawing effects, stabilizing amide bonds and improving target affinity.
Benzyl Substituents : Meta-methyl groups (target compound) may offer balanced hydrophobicity, while para-substituted analogs () improve steric fit in active sites.
Heterocyclic Additions : Triazole or benzothiazole extensions () broaden antimicrobial scope but increase synthetic complexity.
Biological Activity
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in antimicrobial and anticancer research.
1. Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, and a nitrobenzamide moiety that enhances its pharmacological profile. The molecular formula is , with a molecular weight of 370.38 g/mol.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the thiazole ring followed by the introduction of the nitro group and subsequent coupling with appropriate amines.
3.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
3.2 Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells . In vitro studies have shown that certain thiazole derivatives can significantly reduce the viability of various cancer cell lines.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .
- Interaction with Protein Targets : The compound forms critical interactions with amino acids at the active site of target proteins, which is crucial for its antimicrobial activity.
4. Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Antifungal Activity : A derivative showed selective action against Candida species and demonstrated significant antifungal activity compared to standard treatments .
- Anticancer Research : In a study involving various cancer cell lines, certain thiazole compounds exhibited IC50 values indicating strong cytotoxic effects, suggesting their potential as therapeutic agents in oncology .
5.
This compound represents a promising candidate in the development of new antimicrobial and anticancer therapies. Its biological activity is supported by robust experimental data, highlighting the need for further research to fully understand its mechanisms and optimize its therapeutic applications.
6. Future Directions
Future research should focus on:
- In vivo Studies : To evaluate the pharmacokinetics and safety profile of this compound.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance potency and selectivity against target organisms or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
